4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate
Overview
Description
4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate is a useful research compound. Its molecular formula is C24H22BrNO4 and its molecular weight is 468.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate is 467.07322 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organosilicon Building Blocks for Synthesis
One study detailed the preparation of various C-functional silicon-containing heterocycles, which represent versatile building blocks for synthesis. These compounds, including ones with bromophenyl groups, can be cleaved under mild conditions by protodesilylation, demonstrating their utility in organic synthesis (Geyer et al., 2015).
Tyrosinase Inhibitors for Pharmaceutical Applications
Research on biphenyl-based compounds, some of which include bromophenyl moieties, highlighted their significance in treating hypertension and inflammation. A series of these compounds exhibited significant anti-tyrosinase activities, suggesting their potential pharmaceutical uses (Kwong et al., 2017).
Novel Cu(II) Complexes with Antibiofilm Potency
A study synthesized new Cu(II) complexes with bromophenyl-thiourea derivatives, demonstrating significant inhibition against S. aureus and S. epidermidis. These complexes exhibited antibiofilm potency, offering insights into new antibacterial agents (Drzewiecka-Antonik et al., 2017).
Antifungal Activity of Furanone Derivatives
Another research explored the in vitro activity of halogenated phenyl-acyloxymethyl dihydrofuran-2-ones against yeasts and molds, highlighting the antifungal potential of bromophenyl derivatives (Buchta et al., 2004).
Anticancer Activities of Bromophenol Derivatives
Investigations into a novel bromophenol derivative revealed its potential to block cell proliferation and induce apoptosis in human lung cancer cells. This study underscores the anticancer activities of bromophenol derivatives and their mechanisms of action (Guo et al., 2018).
properties
IUPAC Name |
(4-bromophenyl) 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO4/c25-17-8-10-18(11-9-17)30-24(29)19(12-14-4-2-1-3-5-14)26-22(27)20-15-6-7-16(13-15)21(20)23(26)28/h1-5,8-11,15-16,19-21H,6-7,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWHZLYVMMOVQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)OC5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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